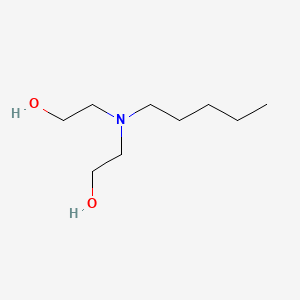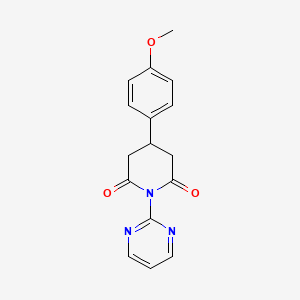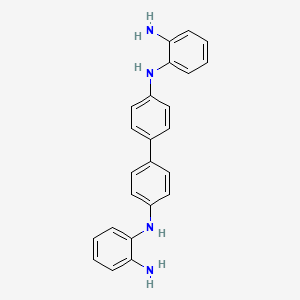![molecular formula C16H18N4O5 B14010994 Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate CAS No. 21650-10-2](/img/structure/B14010994.png)
Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate is a complex organic compound with the molecular formula C16H18N4O5 It is characterized by the presence of a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring Industrial production methods often employ green chemistry principles to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s quinoxaline moiety is known for its antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Known for its antimicrobial properties.
6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline: Exhibits potent activity against certain strains of microorganisms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21650-10-2 |
|---|---|
Molecular Formula |
C16H18N4O5 |
Molecular Weight |
346.34 g/mol |
IUPAC Name |
methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C16H18N4O5/c1-9(16(24)25-2)18-15(23)13(8-21)20-14(22)12-7-17-10-5-3-4-6-11(10)19-12/h3-7,9,13,21H,8H2,1-2H3,(H,18,23)(H,20,22) |
InChI Key |
IIMRXWLPYCDVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CO)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
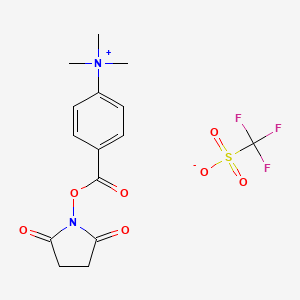
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
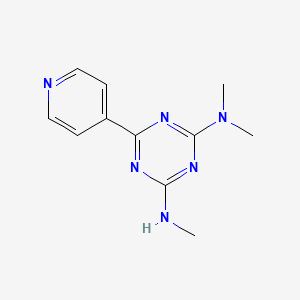

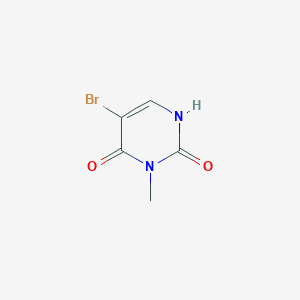
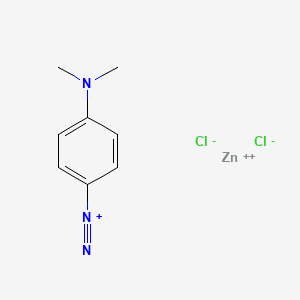
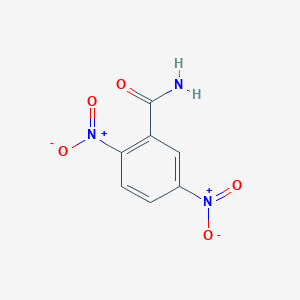
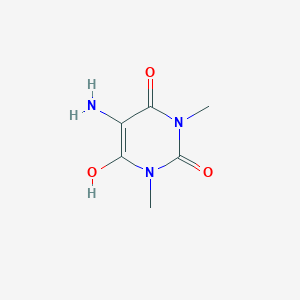
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
